Sodium phenyl phosphate dibasic dihydrate

概要

説明

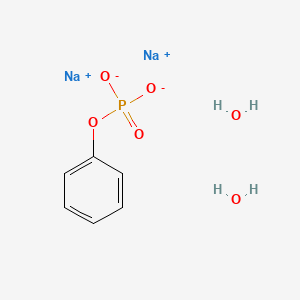

Sodium phenyl phosphate dibasic dihydrate is a chemical compound with the molecular formula C6H5PO4Na2 · 2H2OThis compound is commonly used in various scientific research applications due to its unique chemical properties .

作用機序

Target of Action

Sodium phenyl phosphate dibasic dihydrate is a versatile inorganic compound . .

Mode of Action

It is mentioned as a substrate for the assay of nucleoside phosphotransferase , suggesting that it may interact with this enzyme in its mode of action.

Biochemical Pathways

Its use as a substrate for nucleoside phosphotransferase suggests that it may play a role in nucleotide metabolism.

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution.

Result of Action

Its role as a substrate for nucleoside phosphotransferase suggests it may influence nucleotide metabolism at the cellular level.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. It is recommended to be stored at a temperature of 2-8°C . Its solubility in water suggests that it may be more active in aqueous environments.

生化学分析

Biochemical Properties

Sodium phenyl phosphate dibasic dihydrate plays a significant role in biochemical reactions, particularly as a substrate for nucleoside phosphotransferase (EC 2.7.1.77) . This enzyme catalyzes the transfer of phosphate groups from nucleoside triphosphates to nucleoside monophosphates, a crucial step in nucleotide metabolism. The interaction between this compound and nucleoside phosphotransferase involves the binding of the phosphate group to the enzyme’s active site, facilitating the transfer reaction.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of phosphatases, enzymes that remove phosphate groups from proteins and other molecules . By modulating phosphatase activity, this compound can alter cell signaling pathways, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of phosphatases, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular functions and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of phosphatase activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disturbances in electrolyte balance and cellular metabolism . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. The compound interacts with enzymes such as nucleoside phosphotransferase and phosphatases, influencing the flux of phosphate groups through metabolic pathways . These interactions can affect the levels of various metabolites and the overall metabolic state of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its function in cellular processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles . The compound’s activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions. Targeting signals and post-translational modifications can direct this compound to specific compartments, enhancing its effectiveness in modulating cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: Sodium phenyl phosphate dibasic dihydrate can be synthesized through the neutralization of phenyl phosphoric acid with sodium hydroxide. The reaction typically involves dissolving phenyl phosphoric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the crystalline form of the compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified through recrystallization and dried to obtain the final product .

化学反応の分析

Types of Reactions: Sodium phenyl phosphate dibasic dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenyl phosphate.

Reduction: It can be reduced to form phenyl phosphite.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed.

Major Products:

Oxidation: Phenyl phosphate.

Reduction: Phenyl phosphite.

Substitution: Various substituted phenyl phosphates.

科学的研究の応用

Sodium phenyl phosphate dibasic dihydrate is utilized in a wide range of scientific research applications, including:

類似化合物との比較

Sodium phosphate dibasic: Na2HPO4

Sodium phosphate monobasic: NaH2PO4

Sodium phenyl phosphite: C6H5PO3Na2

Comparison: Sodium phenyl phosphate dibasic dihydrate is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other sodium phosphates. This phenyl group allows for specific interactions in biochemical assays and provides unique reactivity in chemical reactions .

生物活性

Sodium phenyl phosphate dibasic dihydrate (NaPPDD) is a chemical compound with notable applications in biochemical research, particularly in enzymatic assays and biosensing technologies. This article explores its biological activity, including its role as a substrate for various enzymes, its use in detecting enzymatic activity, and its implications in biomedical research.

Chemical Structure and Properties

This compound is represented by the chemical formula . It is a disodium salt of phenyl phosphate and is commonly used in laboratories for various biochemical applications. The compound exhibits properties that make it suitable for use as a substrate in enzymatic reactions.

Enzymatic Applications

1. Alkaline Phosphatase Activity Detection

One of the primary uses of NaPPDD is in the detection of alkaline phosphatase (ALP) activity. Research indicates that sodium phenyl phosphate can serve as a substrate for ALP, allowing for the fluorometric detection of enzyme activity in milk products. In a study by Li et al. (2023), the compound was effectively utilized to quantify ALP levels, demonstrating its utility in food safety and quality control.

2. Acid Phosphatase Activity Measurement

NaPPDD has also been employed as a probe to measure acid phosphatase (AcP) activity using chemical exchange saturation transfer magnetic resonance imaging (CEST MRI). Zhang et al. (2019) demonstrated that NaPPDD could facilitate the detection of AcP activity under acidic conditions, providing a novel approach to monitor enzymatic reactions in real-time.

| Enzyme | Substrate | Detection Method | Reference |

|---|---|---|---|

| Alkaline Phosphatase | Sodium Phenyl Phosphate | Fluorometric Assay | Li et al., 2023 |

| Acid Phosphatase | Sodium Phenyl Phosphate | CEST MRI | Zhang et al., 2019 |

Case Studies

Case Study 1: Detection of ALP in Milk Products

In this study, this compound was used to assess ALP activity in milk samples. The results indicated that NaPPDD could effectively differentiate between pasteurized and unpasteurized milk based on ALP levels, highlighting its potential application in food safety assessments.

Case Study 2: Monitoring AcP Activity Using CEST MRI

Zhang et al. (2019) explored the use of NaPPDD as a contrast agent for CEST MRI to quantify AcP activity. By varying pH levels and enzyme concentrations, they established a correlation between enzymatic activity and MRI signal intensity, paving the way for non-invasive monitoring of enzymatic processes.

The biological activity of this compound primarily stems from its ability to release phenol upon hydrolysis by phosphatases. The released phenol can then be detected using various analytical methods, including spectrophotometry and MRI techniques. The enzymatic hydrolysis follows Michaelis-Menten kinetics, where the rate of reaction depends on substrate concentration and enzyme availability.

Safety and Toxicity

While this compound is generally regarded as safe for laboratory use, it is essential to handle it with care due to potential irritant properties. Safety data sheets recommend standard laboratory precautions when working with this compound.

特性

IUPAC Name |

disodium;phenyl phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMYCGIOWIBSRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of sodium phenyl phosphate dibasic dihydrate impact the water compatibility of the liquid scintillator?

A2: While the abstract highlights the negative correlation between increasing water content and scintillation light yield, it doesn't specifically address whether this compound influences the water compatibility of the mixture []. It's possible that its presence could have some influence on the mixture's behavior in the presence of water, but this aspect requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。